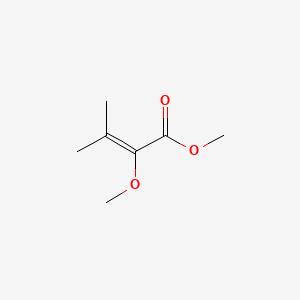

2-Butenoic acid, 2-methoxy-3-methyl-, methyl ester

CAS No.: 56009-32-6

Cat. No.: VC8469485

Molecular Formula: C7H12O3

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56009-32-6 |

|---|---|

| Molecular Formula | C7H12O3 |

| Molecular Weight | 144.17 g/mol |

| IUPAC Name | methyl 2-methoxy-3-methylbut-2-enoate |

| Standard InChI | InChI=1S/C7H12O3/c1-5(2)6(9-3)7(8)10-4/h1-4H3 |

| Standard InChI Key | ZGKHICOQQQVAHJ-UHFFFAOYSA-N |

| SMILES | CC(=C(C(=O)OC)OC)C |

| Canonical SMILES | CC(=C(C(=O)OC)OC)C |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s structure is defined by a but-2-enoate backbone with substituents at the α and β positions. The methoxy group () occupies the 2-position, while a methyl group () is located at the 3-position. The ester functional group () completes the molecular framework . Key structural descriptors include:

The planar geometry of the α,β-unsaturated system facilitates conjugation between the carbonyl group and the double bond, contributing to its electronic properties.

Synthesis and Reaction Thermodynamics

Thermodynamic Stability

Experimental data from the National Institute of Standards and Technology (NIST) provide critical insights into the thermodynamics of related reactions. For example:

-

The isomerization of to its structural analogs exhibits an enthalpy change () of -1.9 ± 1.1 kJ/mol in cyclohexane .

-

A reaction involving the addition of a methoxy group to a precursor () is slightly endothermic, with .

These values suggest moderate thermodynamic stability, likely influenced by steric and electronic effects from the methoxy and methyl substituents.

Physicochemical Properties

Predicted Collision Cross Sections

Mass spectrometry data from PubChemLite predict collision cross sections (CCS) for various adducts, which are critical for analytical identification:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 145.08592 | 130.9 |

| [M+Na]+ | 167.06786 | 140.0 |

| [M+NH4]+ | 162.11246 | 137.5 |

| [M+K]+ | 183.04180 | 136.6 |

| [M-H]- | 143.07136 | 128.8 |

| [M+Na-2H]- | 165.05331 | 133.1 |

These values aid in distinguishing the compound during high-resolution mass spectrometry (HRMS) analyses .

Partition Coefficients and Solubility

The XLogP3-AA value of 1.7 indicates moderate lipophilicity, suggesting preferential solubility in organic solvents over water . The compound’s rotatable bond count of 3 and absence of hydrogen bond donors further support its compatibility with nonpolar environments .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume